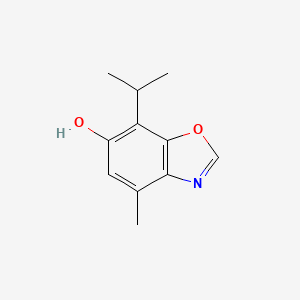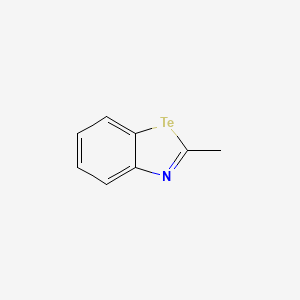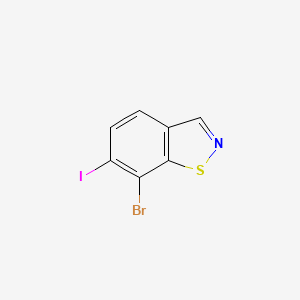
7-Bromo-6-iodo-1,2-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-iodo-1,2-benzothiazole is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their unique chemical properties and biological activities. The presence of both bromine and iodine atoms in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-iodo-1,2-benzothiazole typically involves the introduction of bromine and iodine atoms into the benzo[d]isothiazole ring. One common method is the halogenation of benzo[d]isothiazole derivatives using bromine and iodine reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) chloride or copper(II) bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-6-iodo-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzo[d]isothiazoles.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Wissenschaftliche Forschungsanwendungen
7-Bromo-6-iodo-1,2-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-6-iodo-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and iodine atoms enhances its reactivity and ability to form stable complexes with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-6-iodobenzo[d]isothiazole
- 7-Bromo-6-fluorobenzo[d]isothiazole
- 7-Iodo-6-methylbenzo[d]isothiazole
Uniqueness
7-Bromo-6-iodo-1,2-benzothiazole is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and biological properties
Eigenschaften
Molekularformel |
C7H3BrINS |
|---|---|
Molekulargewicht |
339.98 g/mol |
IUPAC-Name |
7-bromo-6-iodo-1,2-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H |
InChI-Schlüssel |
VBBGYRGYSAHIMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=NS2)Br)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-Cyanophenyl)methyl]nonanamide](/img/structure/B8681185.png)
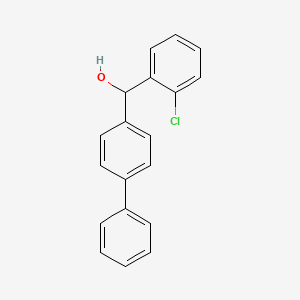
![[6-(hydroxymethyl)pyridin-2-yl]thiourea](/img/structure/B8681202.png)
![5-[(3-phenoxypropyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B8681206.png)
![Carbamic acid, [5-[(ethylsulfonyl)amino]-2-fluorophenyl]-, ethyl ester](/img/structure/B8681212.png)
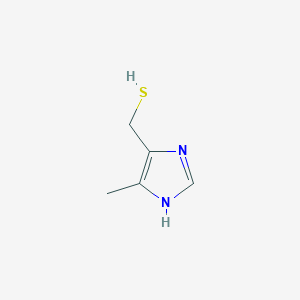
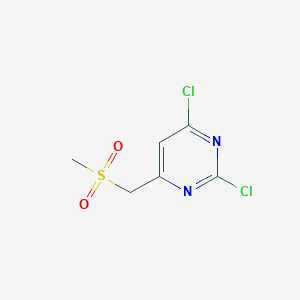
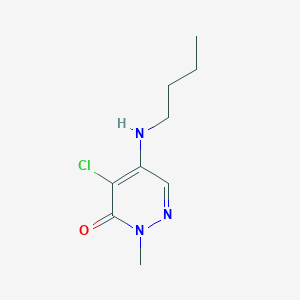

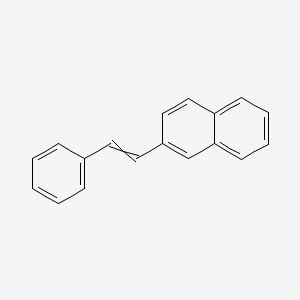
![3-(3-Methyl-1H-pyrazolo[4,3-c]isoquinolin-5-yl)phenol](/img/structure/B8681255.png)

